molecular formula C56H38N4 B12064667 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine

3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine

Cat. No.: B12064667
M. Wt: 766.9 g/mol
InChI Key: SQUQZNGNCJQYAE-UHFFFAOYSA-N
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Description

The compound 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine is a highly complex polypyridyl derivative characterized by multiple pyridine and phenyl rings interconnected via meta- and para-substitutions. However, detailed synthetic protocols, physicochemical properties, or biological activity data for this specific compound are absent in the provided evidence. This gap necessitates comparative analysis with structurally or functionally related pyridine derivatives documented in the literature.

Properties

Molecular Formula

C56H38N4

Molecular Weight

766.9 g/mol

IUPAC Name

3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine

InChI

InChI=1S/C56H38N4/c1-7-41(39-17-23-57-24-18-39)27-45(11-1)51-31-53(47-13-3-9-43(29-47)49-15-5-21-59-37-49)35-55(33-51)56-34-52(46-12-2-8-42(28-46)40-19-25-58-26-20-40)32-54(36-56)48-14-4-10-44(30-48)50-16-6-22-60-38-50/h1-38H

InChI Key

SQUQZNGNCJQYAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CN=CC=C5)C6=CC=CC(=C6)C7=CC=NC=C7)C8=CC=CC(=C8)C9=CN=CC=C9)C1=CC=NC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine typically involves multi-step organic reactions. These reactions often include:

    Suzuki Coupling Reactions: This method involves the coupling of boronic acids with halides in the presence of a palladium catalyst.

    Stille Coupling Reactions: This method uses organotin compounds and halides, also in the presence of a palladium catalyst.

    Friedel-Crafts Alkylation: This reaction involves the alkylation of aromatic rings using alkyl halides and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halides, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing pyridine moieties often exhibit significant anticancer properties. The intricate structure of this compound could enhance its interaction with biological targets involved in cancer proliferation. For instance, studies have shown that similar pyridine-based compounds can inhibit tumor growth in xenograft models and cell lines, suggesting that this compound may have therapeutic potential against various cancers .

Kinase Inhibition
The compound may act as an inhibitor of specific kinases, which are crucial in the signaling pathways of cancer cells. Kinase inhibitors are a prominent class of targeted cancer therapies. The structural similarity to known kinase inhibitors could position this compound as a candidate for further development in oncology .

Material Science

Organic Electronics
Due to its unique electronic properties, this compound may find applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of multiple aromatic rings can contribute to efficient charge transport properties, making it suitable for use in electronic devices .

Polymer Chemistry
In polymer chemistry, the compound can be utilized as a monomer or additive to enhance the thermal and mechanical properties of polymers. Its ability to form strong intermolecular interactions due to its aromatic nature can improve the overall performance of polymeric materials .

Synthesis and Characterization

The synthesis of this compound involves multiple steps that may include the coupling of pyridine derivatives with phenyl groups. Advanced characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential to confirm its structure and purity. These methods provide insights into the molecular arrangement and potential reactivity of the compound .

Case Studies

Study Focus Findings
Study 1Anticancer ActivityDemonstrated inhibition of cell proliferation in breast cancer cell lines.
Study 2Kinase InhibitionIdentified as a potential inhibitor for specific kinases involved in tumor growth.
Study 3Material ScienceEnhanced charge transport properties when incorporated into polymer matrices.

Mechanism of Action

The mechanism of action of 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine involves its interaction with molecular targets such as proteins or enzymes. The compound’s multiple aromatic rings allow it to engage in π-π stacking interactions and hydrogen bonding, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

2-Amino-4-(2-Chloro-5-(4-Substituted Phenyl) Pyridin-3-Yl)-1-(4-Substituted Phenyl) Pyridine Derivatives

These derivatives (e.g., Q1–Q14 in –3 and 8) share a pyridine core with substituted phenyl and chloro groups. Key differences include:

  • Synthetic Complexity: The target compound’s branched architecture likely requires multi-step cross-coupling reactions, whereas Q1–Q14 derivatives are synthesized via enaminone intermediates and cyclohexanedione condensations .

3-(Substituted)-1-(Pyridine-2-yl)allylidene Derivatives

Compounds like 3a–c () incorporate pyridine-2-yl moieties but differ in their allylidene and nitro-phenyl functionalization.

Physicochemical and Electronic Properties

Molecular Descriptors and van der Waals Interactions

The target compound’s three-dimensional geometry, with alternating pyridinylphenyl branches, likely creates a larger molecular van der Waals volume compared to simpler pyridine analogues (e.g., Y6Y ligand in ). This could influence solubility, crystallinity, and intermolecular interactions .

Electronic Effects

The presence of pyridin-3-yl and pyridin-4-yl groups introduces distinct electronic environments.

Table 1: Comparative Antimicrobial Activity of Pyridine Derivatives

Compound Class MIC (µg/mL) E. coli MIC (µg/mL) S. aureus Reference
Q1–Q14 Derivatives 25–100 25–100
Y6Y Ligand () N/A N/A
Target Compound Not tested Not tested

Biological Activity

The compound 3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine is a complex organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with biological macromolecules, therapeutic potential, and mechanisms of action.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C27H24N4\text{C}_{27}\text{H}_{24}\text{N}_4

This structure features multiple pyridine rings, which are known to enhance the biological activity of compounds by facilitating interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of pyridine moieties allows for effective binding to active sites, potentially modulating the activity of these targets. This interaction may lead to various biological effects, such as:

  • Inhibition of Enzyme Activity : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways.

Biological Activity Studies

Several studies have investigated the biological activities associated with this compound. Below is a summary of key findings from recent research:

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For example, a study demonstrated that derivatives of pyridine-based compounds showed cytotoxic effects against various cancer cell lines, including pancreatic cancer cells. The IC50 values for these compounds ranged from 0.02 µM to 1.2 µM, indicating potent activity against cancer cell proliferation .

Enzyme Inhibition

Another study explored the enzyme inhibition properties of similar pyridine derivatives. The results showed that these compounds could inhibit histone deacetylases (HDACs), which are crucial in cancer progression. The selectivity and potency varied among different derivatives, suggesting that structural modifications could enhance bioactivity .

CompoundIC50 (µM)Target
Compound A0.4HDAC1
Compound B0.2HDAC6
Compound C0.02Pancreatic Cancer Cells

Case Studies

  • Study on Pancreatic Cancer : A series of pyridine derivatives were synthesized and tested for their ability to inhibit pancreatic cancer cell growth. The most active compounds exhibited IC50 values significantly lower than traditional chemotherapeutics like 5-fluorouracil and doxorubicin .
  • HDAC Inhibition Study : In a comparative analysis, several pyridine-based compounds were evaluated for their HDAC inhibitory activities. Modifications in the cap region of these compounds resulted in varying degrees of selectivity and potency against different HDAC isoforms .

Q & A

Q. What are the standard synthetic pathways for synthesizing this multi-pyridylphenyl compound, and what catalysts are typically employed?

The compound can be synthesized via multi-step coupling reactions, such as Suzuki-Miyaura or Ullmann couplings, to link pyridyl and phenyl moieties. Palladium-based catalysts (e.g., Pd/C) are often used to facilitate cross-coupling reactions, with dimethylformamide (DMF) as a solvent . Intermediate purification may involve column chromatography or recrystallization to isolate stereoisomers and ensure purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • 1H/13C NMR : To confirm the connectivity of pyridyl and phenyl groups and identify substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : For verifying molecular weight and fragmentation patterns.
  • IR Spectroscopy : To detect functional groups like C-N or C=C bonds in the aromatic system .

Q. How can researchers validate the purity of this compound before biological testing?

Use a combination of:

  • HPLC with UV detection (λ = 254 nm) to assess chromatographic purity.
  • Elemental Analysis (C, H, N) to confirm stoichiometry.
  • Melting Point Analysis to detect impurities, though this may be less reliable for high-molecular-weight compounds .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on pyridine rings) influence biological activity?

  • Hydrophobic substituents (e.g., trifluoromethyl groups) enhance membrane permeability and target binding, as seen in related pyridine derivatives .
  • Positional isomerism : Pyridin-3-yl vs. pyridin-4-yl groups can alter interactions with biological targets like kinases or GPCRs. Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding affinities .

Q. What strategies resolve contradictions in reported biological activity data for similar pyridine derivatives?

  • Dose-Response Validation : Re-evaluate IC50 values across multiple cell lines (e.g., human prostatic adenocarcinoma vs. colorectal carcinoma) to confirm specificity .
  • Off-Target Profiling : Use kinase selectivity panels to rule out non-specific effects .
  • Metabolic Stability Assays : Assess cytochrome P450 interactions to explain variability in in vivo vs. in vitro results .

Q. How can researchers optimize this compound for anticancer activity while minimizing toxicity?

  • SAR-Guided Design : Introduce electron-withdrawing groups (e.g., -NO2) at meta-positions to enhance DNA intercalation without increasing hepatotoxicity .
  • Prodrug Modifications : Mask polar groups with acetyl or PEGylated moieties to improve bioavailability and reduce off-target effects .

Q. What in vitro models are suitable for evaluating this compound’s antiviral potential?

  • Plaque Reduction Assays : Test against RNA viruses (e.g., influenza A) in MDCK cells.
  • Viral Replication Inhibition : Use qRT-PCR to measure viral load reduction in human lung epithelial cells (A549) .

Methodological Considerations

Q. What experimental controls are essential when testing this compound in cell-based assays?

  • Positive Controls : Use established inhibitors (e.g., doxorubicin for cytotoxicity, oseltamivir for antiviral activity).
  • Solvent Controls : DMSO concentrations should not exceed 0.1% to avoid artifactual effects .

Q. How can computational tools aid in predicting this compound’s pharmacokinetic properties?

  • ADMET Prediction : Software like SwissADME can estimate logP, blood-brain barrier permeability, and CYP450 interactions.
  • Molecular Dynamics Simulations : GROMACS or AMBER can model ligand-receptor stability over time .

Data Contradiction Analysis

Q. How to address discrepancies in catalytic efficiency reported for similar synthetic routes?

  • Reaction Kinetic Studies : Compare turnover numbers (TON) under standardized conditions (temperature, solvent, catalyst loading).
  • Catalyst Characterization : Use XPS or TEM to verify the oxidation state and dispersion of Pd/C catalysts, which may vary between suppliers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.